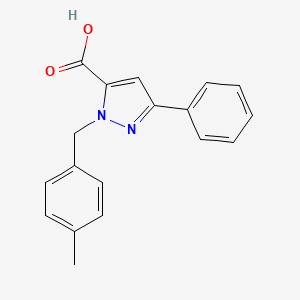![molecular formula C16H23BO5 B6323358 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-25-8](/img/structure/B6323358.png)
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane (hereafter referred to as DMDD) is an organoboron compound with a wide range of applications in the chemical and pharmaceutical industries. DMDD has been extensively studied for its potential use in synthesis and catalysis as well as for its potential roles in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
DMDD has been extensively studied for its potential use in synthesis and catalysis, as well as for its potential roles in biochemistry and physiology. In the field of synthesis, DMDD has been used as a catalyst for a variety of reactions, including the Suzuki-Miyaura and the Heck reactions. In the field of catalysis, DMDD has been used to catalyze the hydroboration of alkenes, as well as the hydroboration of dienes. In the field of biochemistry, DMDD has been used to study the structure and function of enzymes, as well as to study the role of boron in biological systems. In the field of physiology, DMDD has been used to study the role of boron in the regulation of gene expression and cell signaling.
Wirkmechanismus
The mechanism of action of DMDD is not fully understood, but it is believed to involve the formation of a boronate ester intermediate. The boronate ester intermediate is believed to be responsible for the catalytic activity of DMDD, as it is capable of forming covalent bonds with substrates. It is also believed that the boronate ester intermediate is capable of forming hydrogen bonds with other molecules, which may further enhance the catalytic activity of DMDD.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not fully understood. However, it has been shown to be capable of modulating the activity of enzymes, as well as the expression of genes. In addition, DMDD has been shown to be capable of modulating the activity of cell signaling pathways, as well as the activity of transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMDD in laboratory experiments is its low cost and availability. Additionally, DMDD is relatively easy to synthesize and can be used in a variety of solvents. However, one of the main limitations of using DMDD in laboratory experiments is its instability in the presence of oxygen and moisture.
Zukünftige Richtungen
The potential applications of DMDD are still being explored. One of the main areas of research is the development of new catalysts based on DMDD. Additionally, researchers are exploring the potential of DMDD for use in medicinal chemistry, as well as for the development of new drugs and drug delivery systems. Finally, researchers are also exploring the potential of DMDD for use in the fields of nanotechnology and materials science.
Synthesemethoden
DMDD is synthesized using a two-step process. In the first step, the boronic acid is reacted with a dioxane derivative to form a boronate ester. The second step involves the reaction of the boronate ester with a substituted phenol to form the final product, DMDD. The synthesis of DMDD can be carried out in a variety of solvents, such as dichloromethane, toluene, and ethanol.
Eigenschaften
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)13-9-12(5-6-14(13)18-3)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSHBQHLOWJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(1,3-Dioxan-2-YL)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














